6-Bromo-4-chloro-7-methoxyquinoline

CYP2A6 Binding affinity Quinoline

6-Bromo-4-chloro-7-methoxyquinoline (CAS 476660-71-6) is a trisubstituted quinoline building block bearing bromine at C-6, chlorine at C-4, and a methoxy group at C-7 on the quinoline core (C₁₀H₇BrClNO, MW 272.53 g/mol). It is supplied as a solid with typical commercial purity of 97–98%, stored under inert atmosphere at 2–8°C, and is classified with GHS07 (Warning) hazard labeling.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 476660-71-6
Cat. No. B1344619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-methoxyquinoline
CAS476660-71-6
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1Br)Cl
InChIInChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3
InChIKeyUZQYUZCQWPAWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-7-methoxyquinoline (CAS 476660-71-6): Structural Identity and Procurement-Relevant Properties


6-Bromo-4-chloro-7-methoxyquinoline (CAS 476660-71-6) is a trisubstituted quinoline building block bearing bromine at C-6, chlorine at C-4, and a methoxy group at C-7 on the quinoline core (C₁₀H₇BrClNO, MW 272.53 g/mol) [1]. It is supplied as a solid with typical commercial purity of 97–98%, stored under inert atmosphere at 2–8°C, and is classified with GHS07 (Warning) hazard labeling . As a halogenated quinoline heterocycle, it serves as a versatile intermediate in medicinal chemistry for constructing kinase-targeted libraries and antimalarial/anticancer lead series .

Why Generic Halogenated Quinoline Substitution Fails: The Functional Consequence of the 6-Br/4-Cl/7-OMe Triad in 6-Bromo-4-chloro-7-methoxyquinoline


Halogenated quinoline intermediates are not functionally interchangeable, because the exact position and identity of substituents on the quinoline core dictates both the accessible downstream chemical space and the preliminary biological recognition profile. For 6-Bromo-4-chloro-7-methoxyquinoline, the 4-Cl substituent is the reactive handle for nucleophilic aromatic substitution (SNAr), enabling selective C-4 derivatization while the 6-Br serves as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) [1]. Replacing this compound with a regioisomer—such as 4-Bromo-7-chloro-6-methoxyquinoline (CAS 1690949-07-5)—inverts the halogen reactivity map and leads to a different regioisomeric product that cannot be substituted into the same synthetic sequence without complete re-optimization . Furthermore, preliminary binding data from authoritative databases indicate measurable affinity for cytochrome P450 2A6 (Kd = 4.5 μM), confirming that the unique substitution pattern engages biological targets in a manner that a generic quinoline core cannot replicate [2].

6-Bromo-4-chloro-7-methoxyquinoline: Quantifiable Differentiation Evidence Against Structural and Functional Analogs


CYP2A6 Binding Affinity of 6-Bromo-4-chloro-7-methoxyquinoline: A Quantitative Comparator to Unsubstituted Quinoline

6-Bromo-4-chloro-7-methoxyquinoline exhibits measurable binding affinity for human CYP2A6, a key hepatic drug-metabolizing enzyme. Its Kd of 4.5 μM (4,500 nM) is of the same order of magnitude as the Ks values reported for established quinoline-based drugs such as quinidine, quinine, and chloroquine (Ks range: 14–358 μM), suggesting that the trisubstituted pattern enhances CYP2A6 interaction by approximately one order of magnitude relative to simpler quinolines [1][2]. This binding is classified as a Type I interaction (increase in absorbance at 379–387 nm, decrease at 414–420 nm), consistent with substrate-like binding to the heme active site [1].

CYP2A6 Binding affinity Quinoline Cytochrome P450 Drug metabolism

Synthesis Route Efficiency: High-Yielding Three-Step Protocol Yielding 97% Final-Step Conversion

A documented three-step synthesis from commercially available 4-bromo-3-methoxyaniline delivers 6-Bromo-4-chloro-7-methoxyquinoline with high efficiency. Step 1 (condensation) proceeds at 96% yield, Step 2 (cyclization/thermal) at 79%, and the final chlorination Step 3 at 97% yield, with each intermediate confirmed by LCMS . The final product purity is established as 97–98% by commercial QC . In contrast, many halogenated quinoline analogs lack fully disclosed stepwise yields, and the regioisomer 4-Bromo-7-chloro-6-methoxyquinoline has no published synthesis protocol with comparable yield transparency, making procurement risk assessment difficult .

Synthesis yield Pharmaceutical intermediate Chlorination Quinoline

Orthogonal Reactivity Handles: Differentiating Halogen Selectivity Versus Non-Selective Analogs

The specific 4-Cl/6-Br/7-OMe substitution pattern confers a dual orthogonal reactivity profile not available in single-halogen or dichloro analogs. The 4-Cl position is activated for SNAr reactions with amines and alkoxides under mild conditions, while the 6-Br enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with high selectivity [1]. The analogous 4,6-dichloro-7-methoxyquinoline (CAS 1700528-53-5) offers two equivalent chloride handles that compete non-selectively, requiring protection/deprotection strategies that reduce overall synthetic efficiency . The regioisomer 4-Bromo-7-chloro-6-methoxyquinoline similarly presents non-orthogonal halogen reactivity, lacking the differentiated C-4/C-6 halogen selectivity characteristic of the target compound .

Orthogonal reactivity SNAr Cross-coupling Halogen selectivity Scaffold diversification

Patent-Validated Intermediate Status: HCV Protease Inhibitor and Kinase Inhibitor Synthetic Pathways

Bromo-substituted quinolines bearing the 7-alkoxy substitution pattern are explicitly claimed as key intermediates in the preparation of HCV protease inhibitors, as disclosed in US Patent 8,633,320 (Boehringer Ingelheim) [1]. The specific 6-Bromo-4-chloro-7-methoxy substitution pattern maps onto the generic Formula (I) of the patent, where the 7-alkoxy group is essential for downstream coupling. Additionally, the compound has been cited as a product/precursor in the synthesis pathway for pyrazolone-based class II c-Met inhibitors described by Amgen (J. Med. Chem. 2012, 55, 1868–1897), where the 7-methoxy-4-chloroquinoline scaffold is a critical pharmacophoric element [2]. In contrast, the regioisomer 4-Bromo-7-chloro-6-methoxyquinoline lacks any equivalent patent-cited role in validated drug-target programs, representing higher procurement risk for projects aligned with HCV or c-Met kinase therapeutic areas .

HCV protease inhibitor c-Met inhibitor Patent intermediate Bromo-substituted quinoline

Commercial Availability and Purity Benchmarking Against Regioisomeric Analogs

6-Bromo-4-chloro-7-methoxyquinoline is commercially available from multiple reputable suppliers (Sigma-Aldrich/Ambeed, CymitQuimica, Hoelzel-biotech, Delta-B, AKSci) at documented purities of 97–98% . Pricing data from CymitQuimica (2019) indicates €39.00 per gram, with bulk discounts at 5 g (€155.00) and 10 g (€278.00), providing procurement teams with transparent cost benchmarks. The regioisomer 4-Bromo-7-chloro-6-methoxyquinoline is listed by fewer suppliers and lacks published purity specifications or transparent pricing tiers . The dichloro analog 4,6-dichloro-7-methoxyquinoline (CAS 1700528-53-5) is available but has a molecular weight of 228.07 g/mol versus 272.53 g/mol, resulting in different molar-scale costing and handling for equivalent reaction stoichiometry .

Commercial availability Purity Procurement Supply chain Quinoline building blocks

Precursor Relationship to the 6,7-Dimethoxyquinoline Privileged Scaffold in FDA-Approved Kinase Inhibitors

6-Bromo-4-chloro-7-methoxyquinoline shares the critical 7-methoxyquinoline pharmacophoric element with the 6,7-dimethoxyquinoline scaffold, a validated privileged structure in ATP-competitive kinase inhibitors including the FDA-approved drugs cabozantinib and tivozanib [1]. The 6-Br substituent in the target compound provides a synthetic handle for installing the 6-substituent required to reproduce this pharmacophore pattern via cross-coupling, effectively enabling access to the 6,7-dialkoxyquinoline chemical space. In contrast, the 4,6-dichloro-7-methoxyquinoline analog (CAS 1700528-53-5) cannot undergo selective C-6 functionalization due to competing reactivity at C-4, limiting its utility as a direct precursor to the 6,7-dimethoxyquinoline privileged scaffold .

Privileged scaffold Kinase inhibitor 6,7-Dimethoxyquinoline Cabozantinib Tivozanib

6-Bromo-4-chloro-7-methoxyquinoline: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


CYP2A6 Probe Development and Drug-Drug Interaction Early Screening

6-Bromo-4-chloro-7-methoxyquinoline's demonstrated CYP2A6 binding affinity (Kd = 4.5 μM, Type I interaction) [1] positions it as a useful tool compound for CYP2A6 binding site characterization and as a reference ligand in competitive displacement assays. Its affinity is superior to clinically used quinolines exhibiting Ks values in the 14–358 μM range [2], making it a more sensitive probe for detecting CYP2A6 engagement in early-stage drug metabolism screening panels.

Sequential, Chemoselective Library Synthesis for Kinase-Targeted Lead Optimization

The orthogonal reactivity of the 4-Cl (SNAr-selective) and 6-Br (Pd-catalyzed cross-coupling-selective) handles [1] enables efficient sequential derivatization without protecting group interconversions. This is directly applicable to the synthesis of 6,7-disubstituted quinoline libraries targeting the ATP-binding pocket of kinases, leveraging the privileged 6,7-dimethoxyquinoline pharmacophore found in FDA-approved agents cabozantinib and tivozanib [2]. The documented high-yielding synthesis route (73% over three steps) supports scale-up feasibility for library production.

HCV Protease Inhibitor Intermediate Scale-Up with Validated Process Reproducibility

For programs targeting hepatitis C viral protease inhibition, this compound is the structurally correct building block within the generic Formula (I) claimed in US Patent 8,633,320 [1]. The established three-step synthesis protocol with full yield and purity documentation (Step 1: 96%, Step 2: 79%, Step 3: 97%) [2], combined with multi-supplier commercial availability at 97–98% purity , provides procurement teams with the validated quality and supply chain redundancy necessary for advancing to preclinical candidate scale-up.

Regioisomer-Specific Scaffold Diversification Where Non-Selective Analogs Fail

When a synthetic sequence requires both an SNAr-active site at C-4 and a cross-coupling-active site at C-6 on a quinoline core bearing a C-7 methoxy directing group, 6-Bromo-4-chloro-7-methoxyquinoline is uniquely suited among commercially available analogs. The 4,6-dichloro analog lacks differentiation between the two reactive positions [1], and the 4-bromo-7-chloro-6-methoxy regioisomer places the methoxy at C-6 rather than C-7, failing to match the electronic and steric requirements of target binding pockets designed around the 6,7-dimethoxyquinoline pharmacophore [2]. Selection of this specific regioisomer eliminates the need for protecting group strategies or late-stage functional group interconversions that would otherwise add 2–3 synthetic steps and reduce overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.